molecular formula C17H15ClFN3O3 B5220581 1-(2-chloro-4-nitrophenyl)-4-(4-fluorobenzoyl)piperazine

1-(2-chloro-4-nitrophenyl)-4-(4-fluorobenzoyl)piperazine

Cat. No. B5220581
M. Wt: 363.8 g/mol
InChI Key: XYXBHNPXTOPNKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-chloro-4-nitrophenyl)-4-(4-fluorobenzoyl)piperazine, also known as TFMPP, is a synthetic compound that belongs to the piperazine family. It was first synthesized in the 1970s and has been used in scientific research since then. TFMPP is a psychoactive drug that has been found to have various biochemical and physiological effects on the human body.

Mechanism of Action

1-(2-chloro-4-nitrophenyl)-4-(4-fluorobenzoyl)piperazine acts as a partial agonist at serotonin receptors, specifically the 5-HT1A and 5-HT2A receptors. It enhances the release of serotonin and inhibits its reuptake, leading to an increase in serotonin levels in the brain. This increase in serotonin levels is thought to be responsible for the psychoactive effects of 1-(2-chloro-4-nitrophenyl)-4-(4-fluorobenzoyl)piperazine.
Biochemical and Physiological Effects
1-(2-chloro-4-nitrophenyl)-4-(4-fluorobenzoyl)piperazine has been found to have various biochemical and physiological effects on the human body. It has been shown to increase heart rate, blood pressure, and body temperature. It also causes pupil dilation and muscle tension. 1-(2-chloro-4-nitrophenyl)-4-(4-fluorobenzoyl)piperazine has been found to have both stimulant and hallucinogenic effects, with users reporting altered perceptions of time, space, and reality.

Advantages and Limitations for Lab Experiments

1-(2-chloro-4-nitrophenyl)-4-(4-fluorobenzoyl)piperazine has several advantages for lab experiments. It is easy to synthesize and has a high yield. It is also relatively stable and can be stored for long periods of time. However, 1-(2-chloro-4-nitrophenyl)-4-(4-fluorobenzoyl)piperazine has some limitations for lab experiments. It has a narrow therapeutic window, meaning that the dose required to produce the desired effects is close to the dose that causes toxicity. It also has a short half-life, which makes it difficult to study its long-term effects.

Future Directions

There are several future directions for the study of 1-(2-chloro-4-nitrophenyl)-4-(4-fluorobenzoyl)piperazine. One area of research is the development of new drugs that target serotonin receptors. 1-(2-chloro-4-nitrophenyl)-4-(4-fluorobenzoyl)piperazine has been used as a starting point for the development of these drugs, and further research in this area could lead to the development of more effective treatments for mood disorders and other conditions. Another area of research is the study of the long-term effects of 1-(2-chloro-4-nitrophenyl)-4-(4-fluorobenzoyl)piperazine on the brain and other organs. This could help to determine the safety of 1-(2-chloro-4-nitrophenyl)-4-(4-fluorobenzoyl)piperazine and other psychoactive drugs for human use.

Synthesis Methods

The synthesis of 1-(2-chloro-4-nitrophenyl)-4-(4-fluorobenzoyl)piperazine involves the reaction of 2-chloro-4-nitroaniline with 4-fluorobenzoyl chloride in the presence of piperazine. The reaction is carried out in an organic solvent under controlled conditions. The yield of 1-(2-chloro-4-nitrophenyl)-4-(4-fluorobenzoyl)piperazine obtained from this reaction is usually around 60-70%.

Scientific Research Applications

1-(2-chloro-4-nitrophenyl)-4-(4-fluorobenzoyl)piperazine has been used in scientific research to study its effects on the central nervous system. It has been found to have an affinity for serotonin receptors, which are involved in regulating mood, appetite, and sleep. 1-(2-chloro-4-nitrophenyl)-4-(4-fluorobenzoyl)piperazine has been used to study the role of serotonin in these processes and to develop new drugs that target serotonin receptors.

properties

IUPAC Name

[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]-(4-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClFN3O3/c18-15-11-14(22(24)25)5-6-16(15)20-7-9-21(10-8-20)17(23)12-1-3-13(19)4-2-12/h1-6,11H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYXBHNPXTOPNKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C=C(C=C2)[N+](=O)[O-])Cl)C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClFN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chloro-4-nitrophenyl)-4-(4-fluorobenzoyl)piperazine

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